molecular formula C9H16N4 B13318681 Bis(propan-2-yl)-1,3,5-triazin-2-amine

Bis(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13318681
M. Wt: 180.25 g/mol
InChI Key: XFAIWPWFKJHBME-UHFFFAOYSA-N
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Description

Bis(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(propan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropylamine groups.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine compound.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

Bis(propan-2-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Bis(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the triazine ring.

Comparison with Similar Compounds

Similar Compounds

    Cyanuric chloride: A precursor used in the synthesis of Bis(propan-2-yl)-1,3,5-triazin-2-amine.

    Melamine: Another triazine derivative with applications in the production of resins and plastics.

    Atrazine: A triazine herbicide used in agriculture.

Uniqueness

This compound is unique due to its specific substitution pattern with isopropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4,6-di(propan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H16N4/c1-5(2)7-11-8(6(3)4)13-9(10)12-7/h5-6H,1-4H3,(H2,10,11,12,13)

InChI Key

XFAIWPWFKJHBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=N1)N)C(C)C

Origin of Product

United States

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